Product packaging for meta-Imazamethabenz methyl(Cat. No.:CAS No. 69969-62-6)

meta-Imazamethabenz methyl

Cat. No.: B1221592
CAS No.: 69969-62-6
M. Wt: 288.34 g/mol
InChI Key: TYIHVCIQMMTVHE-UHFFFAOYSA-N
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Description

Contextualization within Imidazolinone Herbicide Research

Imazamethabenz-methyl belongs to the imidazolinone class of herbicides, which are known for their mode of action targeting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. nih.govfrontiersin.org By inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis and cell growth, ultimately leading to the death of susceptible weed species. nih.govacs.org The development of imidazolinone-tolerant crops has been a significant area of agricultural research, allowing for the selective control of weeds in various crops like maize, wheat, rice, and sunflower. nih.gov

Research into imidazolinone herbicides also extends to their environmental fate, including their persistence in soil and potential for carryover damage to subsequent crops. frontiersin.orgarchivog.com Factors such as soil pH, moisture, and temperature can influence the degradation of these herbicides. frontiersin.org

Isomeric Composition and Significance (meta- and para-isomers)

Imazamethabenz-methyl is commercially available as a mixture of two positional isomers: methyl (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methylbenzoate (the meta-isomer) and methyl (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methylbenzoate (the para-isomer). acs.org The ratio of these isomers in commercial products is often around 3:2 or 2:3 (meta:para). sigmaaldrich.comresearchgate.net

The two isomers also exhibit different physical properties, such as water solubility and octanol-water partition coefficients, which can influence their environmental behavior. agropages.com For instance, the meta-isomer has a higher water solubility than the para-isomer. agropages.comacs.org

Table 1: Physical and Chemical Properties of Imazamethabenz-methyl Isomers

Property meta-Imazamethabenz-methyl para-Imazamethabenz-methyl
Molecular Formula C₁₆H₂₀N₂O₃ nih.gov C₁₆H₂₀N₂O₃ nih.gov
Molecular Weight 288.34 g/mol sigmaaldrich.com 288.34 g/mol nih.gov
Water Solubility (at 25 °C) 1370 mg/L agropages.comacs.org 857 mg/L agropages.comacs.org
Octanol-Water Partition Coefficient (logP) 1.82 agropages.com 1.54 agropages.com
Appearance White solid acs.org White solid acs.org

The differential activity and properties of the meta and para isomers underscore the importance of studying them both individually and as a mixture to fully understand the efficacy and environmental impact of imazamethabenz-methyl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O3 B1221592 meta-Imazamethabenz methyl CAS No. 69969-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69969-62-6

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate

InChI

InChI=1S/C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h6-9H,1-5H3,(H,17,18,20)

InChI Key

TYIHVCIQMMTVHE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC

Other CAS No.

69969-62-6

Origin of Product

United States

Mechanism of Action and Biochemical Pathways in Target and Non Target Organisms

Inhibition of Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS) Pathway

The primary mode of action for imazamethabenz-methyl is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) (EC 2.2.1.6). ucanr.eduacs.orggoogle.com This enzyme is fundamental in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. ucanr.edugoogle.com This biochemical pathway is essential for protein synthesis and cell growth in plants but is not present in animals, which contributes to the herbicide's low toxicity to non-target fauna. google.commass.gov

Inhibition of the AHAS/ALS enzyme disrupts the production of these vital amino acids, leading to a deficiency. researchgate.net This cessation of amino acid synthesis halts protein production and interferes with cell growth and DNA synthesis, ultimately causing the death of susceptible plants. ucanr.edumass.gov Symptoms in affected plants include the stunting of growth, chlorosis (yellowing), and necrosis (tissue death), particularly in the growing points. ucanr.edu

Table 1: Herbicides of the Imidazolinone Class

Herbicide
Imazamethabenz-methyl
Imazamox
Imazapic (B1663560)
Imazapyr (B1671738)
Imazaquin
Imazethapyr (B50286)

This table lists several herbicides that, like meta-imazamethabenz (B1251873) methyl, belong to the imidazolinone class and share the same mechanism of action by inhibiting the AHAS/ALS enzyme. ucanr.edugoogle.commass.gov

De-esterification as a Prerequisite for Biological Activity

Imazamethabenz-methyl is applied as a methyl ester, which is a proherbicide form of the active molecule. ebi.ac.ukmedkoo.com For the compound to become biologically active and inhibit the AHAS enzyme, it must first undergo de-esterification within the plant to its corresponding free acid, imazamethabenz (B1671736). medkoo.comacs.org This conversion is a critical step for its herbicidal efficacy. medkoo.com

The selectivity of imazamethabenz-methyl between tolerant crops (like wheat and barley) and susceptible weeds (such as wild oats) is largely dependent on differential metabolic pathways. acs.orgbioone.org In susceptible species, the parent ester is readily de-esterified to the active acid form, which is then translocated to the meristems. acs.org In contrast, tolerant species rapidly metabolize the herbicide through other pathways, such as hydroxylation of the methyl group on the benzene (B151609) ring, which is subsequently conjugated with glucose. acs.org This process detoxifies the compound before significant amounts of the active acid can accumulate, thus preventing phytotoxicity. acs.org

Metabolic Stress Responses in Plants Induced by Imazamethabenz-methyl

The inhibition of the AHAS pathway by imazamethabenz-methyl induces significant metabolic stress in susceptible plants. One observed response is an alteration in nutrient uptake. Studies on wheat have shown that the herbicide can stimulate the uptake of nitrate (B79036) from the growing medium. acs.org This is interpreted as a general stress response by the plant to the physiological disruption caused by the herbicide. acs.org The presence of the branched-chain amino acids (valine, leucine, and isoleucine) can prevent this effect, confirming it is linked to the inhibition of their synthesis. ebi.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
2,4-D
Acetone
Acetonitrile (B52724)
Ametryn
Ammonium (B1175870) Sulfate
Atrazine
Atrazine mercapturate
Bentazone
Bensulfuron-methyl
Bispyribac-sodium
Bromoxynil
Captan
Carbaryl
Catechin
Chlorimuron-ethyl
Chlortoluron
Chlorsulfuron
Clethodim
Cyprodinil
Difenzoquat
Diclofop
Diclofop-methyl
Ethylenebisisothiocyanate sulfide
Ethylenediamine
Fenoxaprop-P-ethyl
Flucarbazone-sodium (B66229)
Foramsulfuron
Gallocatechin
Glufosinate
Glyphosate
Halosulfuron-methyl
Imazamethabenz
Imazamethabenz-methyl
Imazamox
Imazapic
Imazapyr
Imazaquin
Imazethapyr
Isoleucine
Leucine
Malathion
MCPA
Mecoprop
Mesosulfuron-methyl
Methanol (B129727)
Metsulfuron-methyl
Metribuzin
Nicosulfuron
Nitrate
Oxasulfuron
Paraquat
Penoxsulam
Pinoxaden
Proline
Propanil
Propoxycarbazone-sodium
Pyrithiobac-sodium
Quinclorac
Rimsulfuron
Sethoxydim
Simazine
Sulfometuron methyl
Thiamin diphosphate
Thifensulfuron-methyl
Tralkoxydim
Triallate
Tribenuron methyl

Plant Metabolism, Selectivity, and Herbicide Resistance Dynamics

Differential Metabolism in Susceptible and Tolerant Plant Species

The key to imazamethabenz-methyl's selectivity lies in the differential rates and pathways of its metabolism in various plant species. medkoo.comacs.org In essence, susceptible plants convert the herbicide into its active form more readily, while tolerant plants efficiently detoxify it before it can cause significant harm.

Imazamethabenz-methyl is a proherbicide, meaning it is applied in a less active ester form and requires metabolic conversion within the plant to become fully phytotoxic. ebi.ac.uk In susceptible species like wild oat, plant esterase enzymes rapidly hydrolyze, or de-esterify, the parent imazamethabenz-methyl into its corresponding free acid, imazamethabenz (B1671736). medkoo.comacs.org This acid form is the biologically active molecule that inhibits the enzyme acetolactate synthase (ALS). acs.orgresearchgate.net

Once activated, this toxic acid form is able to undergo translocation and is moved throughout the plant, reaching the meristematic regions where the ALS enzyme is most active. acs.org Studies have shown that susceptible biotypes of wild oat exhibit not only greater metabolism of the ester to the active acid but also increased translocation of the compound compared to resistant biotypes. researchgate.netresearchgate.net This efficient activation and transport system ensures the herbicide reaches its target site in lethal concentrations, leading to the inhibition of branched-chain amino acid synthesis and eventual plant death. acs.org

Table 1: Metabolic Fate of Imazamethabenz-methyl in Susceptible vs. Tolerant Plants

FeatureSusceptible Species (e.g., Wild Oat)Tolerant Species (e.g., Wheat)
Primary Metabolic Action Hydrolytic activation (de-esterification)Detoxification
Key Product Imazamethabenz (active acid)Hydroxymethyl derivative, Glucoside conjugate
Rate of Activation RapidSlow, minimal formation of active acid
Rate of Detoxification SlowRapid
Translocation Active acid form is readily translocatedLimited translocation of parent compound or detoxified metabolites
Outcome Phytotoxicity and plant deathTolerance and survival

Tolerant species, such as cereals, possess robust detoxification mechanisms that prevent the accumulation of the phytotoxic imazamethabenz acid. acs.org Instead of significant de-esterification, these plants primarily metabolize the parent compound through oxidation. agropages.com The methyl group located on the benzene (B151609) ring of the imazamethabenz-methyl molecule is rapidly hydroxylated by cytochrome P-450 monooxygenases to form a hydroxymethyl group. acs.orgagropages.com

Following this initial hydroxylation, the molecule undergoes a Phase II conjugation reaction. The newly formed hydroxymethyl derivative is conjugated with glucose, forming a glucoside conjugate. acs.orgagropages.com Both the hydroxylation and subsequent glucosidation result in the loss of herbicidal activity. acs.org This rapid detoxification pathway ensures that only trace amounts of the active acid form are ever present in tolerant species, preventing inhibition of the ALS enzyme and allowing the crop to survive the herbicide application. acs.org

Imazamethabenz-methyl is commercially formulated as a mixture of two positional isomers: a meta-isomer and a para-isomer. researchgate.netresearchgate.net Research has consistently shown that these isomers exhibit different levels of biological activity and are metabolized differently, particularly in susceptible species.

Table 2: Comparison of meta- and para-Isomers of Imazamethabenz-methyl

Attributemeta-Isomerpara-Isomer
Phytotoxicity More phytotoxic to wild oat. researchgate.netresearchgate.netresearchgate.netLess phytotoxic to wild oat. researchgate.netresearchgate.net
Absorption Better absorbed by wild oat biotypes. researchgate.netLess readily absorbed. researchgate.net
Metabolism to Active Acid Metabolized to the active acid to a greater extent in susceptible biotypes. researchgate.netresearchgate.netMetabolized to the active acid to a lesser extent. researchgate.net
Chemical Degradation Degrades more slowly at higher pH. ebi.ac.ukDegrades more rapidly at higher pH. ebi.ac.uk

Detoxification Pathways in Tolerant Species: Hydroxylation and Glucoside Conjugation

Mechanisms of Herbicide Resistance in Weed Populations

The repeated use of imazamethabenz-methyl has led to the selection of resistant weed biotypes, particularly within wild oat (Avena fatua) populations. publications.gc.caweedscience.org Investigations into the physiological and biochemical basis of this resistance have revealed that it is primarily a non-target-site phenomenon.

The principal mechanism of resistance to imazamethabenz-methyl in wild oat is a significant reduction in the metabolic conversion of the parent ester to its active acid form. researchgate.netresearchgate.net Unlike susceptible biotypes that rapidly hydrolyze the herbicide, resistant plants perform this activation step much more slowly and to a lesser extent. researchgate.net

This metabolic difference means that insufficient quantities of the phytotoxic imazamethabenz acid reach the target ALS enzyme in the resistant plants. While susceptible plants accumulate lethal doses of the inhibitor, resistant plants effectively avoid phytotoxicity by limiting the creation of the active compound. This enhanced metabolism-based resistance allows the weed to survive herbicide applications that would control its susceptible counterparts. researchgate.netcdnsciencepub.com

In many cases of herbicide resistance, the mechanism involves a mutation in the gene encoding the target enzyme, making it less sensitive to the herbicide. This is known as target-site resistance. nih.gov However, for imazamethabenz-methyl resistance in wild oat, this is not the case. researchgate.netresearchgate.net

Biochemical studies have demonstrated that the acetolactate synthase (ALS) enzyme extracted from both resistant and susceptible wild oat biotypes is equally sensitive to inhibition by the active imazamethabenz acid. researchgate.netresearchgate.net Furthermore, the ALS enzyme from the tolerant crop, wheat, also shows the same high level of sensitivity. researchgate.net This clearly indicates that the resistance mechanism is not due to an altered or insensitive target site. researchgate.netmontana.edu The resistance is therefore categorized as non-target-site resistance, based entirely on the reduced metabolic activation of the proherbicide. researchgate.netresearchgate.net

Evolution and Diversity of Resistance in Wild Oat (Avena fatua L.)

The evolution of herbicide resistance in wild oat (Avena fatua L.) is a significant challenge in agriculture, driven by the intense selection pressure from herbicide applications. Resistance to meta-imazamethabenz-methyl, an acetolactate synthase (ALS) inhibitor, has been documented as part of a broader trend of increasing herbicide resistance in this pervasive weed species. researchgate.netcambridge.org Studies comparing wild oat populations collected decades apart reveal a stark increase in the frequency and complexity of resistance.

Research comparing wild oat collections from the Red River Valley of Minnesota and North Dakota in 1964 and 2000 demonstrated a significant rise in resistance to multiple herbicides, including imazamethabenz. researchgate.netcambridge.org In the 1964 collection, prior to the widespread use of many modern herbicides, 43% of the populations were susceptible to all six tested herbicides. cambridge.org By 2000, this number had plummeted to just 9%. cambridge.org The frequency of resistance to imazamethabenz specifically increased from 38% in the 1964 samples to 65% in the 2000 samples. researchgate.net This highlights the rapid evolution of resistance within the wild oat gene pool following the introduction and use of these chemicals.

Table 1: Change in Herbicide Resistance Frequency in Wild Oat (1964 vs. 2000) Data sourced from studies in the Red River Valley, USA. researchgate.net

Herbicide1964 Resistance Frequency (%)2000 Resistance Frequency (%)
Imazamethabenz3865
Difenzoquat2758

The diversity of resistance has also expanded. In 1964, 14 different phenotype response groups to the six tested herbicides were identified, whereas by 2000, this number had nearly doubled to 27. cambridge.org This indicates that not only are more populations becoming resistant, but they are also developing more complex patterns of cross- and multiple-resistance. cambridge.org For instance, multiple herbicide resistance in A. fatua is not uncommon; populations resistant to imazamethabenz, flamprop, and fenoxaprop-P have been identified in Manitoba, Canada. bioone.orgcabidigitallibrary.org Notably, these populations developed resistance to imazamethabenz without any prior direct application of the herbicide, suggesting that selection from other herbicides can confer cross-resistance to unrelated chemicals. bioone.org

The genetic basis for this resistance is also diverse. While target-site mutations are a common mechanism of resistance for many herbicides, non-target-site resistance (NTSR) appears to be a key factor for imazamethabenz in wild oat. montana.edu The primary mechanism of resistance is often a reduced rate of metabolism of the parent imazamethabenz-methyl ester into its biologically active acid form within the plant. researchgate.net This metabolic resistance is a form of NTSR. montana.edu Research has shown that NTSR to imazamethabenz-methyl, along with flucarbazone-sodium (B66229) and pinoxaden, is controlled by three separate but closely-linked nuclear genes in A. fatua. montana.edu This single-gene inheritance pattern for NTSR in an autogamous (self-pollinating) species like wild oat illustrates the varied evolutionary pathways weeds can take in response to strong herbicide selection. montana.edu

Surveys have confirmed the practical impact of this evolution. A study in Wheatland County, Alberta, found that 10% of surveyed fields had wild oat populations with resistance to imazamethabenz (an ALS inhibitor). usask.ca The study linked the incidence of ALS inhibitor resistance to a lack of crop rotation diversity and the adoption of conservation-tillage systems. usask.ca

Table 2: Herbicide Resistance Profile in Wild Oat in Wheatland County, Alberta (1997-1999) usask.ca

Resistance TypePercentage of Fields with Resistant Populations (%)
ACCase Inhibitor (APP)16
ALS Inhibitor (Imazamethabenz)10
Thiocarbamate (Triallate)6
Multiple Resistance (ACCase + Imazamethabenz)1.1 (1 field)
Multiple Resistance (ACCase + Triallate)2.1 (2 fields)

Omics Approaches in Herbicide Resistance Research

The complexity of herbicide resistance, particularly non-target-site resistance (NTSR), necessitates advanced molecular tools for its investigation. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-level view of the molecular mechanisms underpinning resistance. nih.govmdpi.com These approaches are increasingly being applied to weed science to understand the evolution and genetic basis of herbicide resistance. mdpi.comnih.gov

Genomics involves sequencing and analyzing the entire genome of an organism. nih.gov In the context of imazamethabenz resistance in Avena fatua, genomic studies are crucial for identifying the specific genes and mutations responsible for resistance. For example, the discovery that NTSR to imazamethabenz is controlled by three linked nuclear genes was a significant finding derived from genetic analysis. montana.edu Comparative genomics, which compares the genomes of resistant and susceptible populations, can pinpoint specific genes or gene families that have expanded or undergone selection. nih.gov This can reveal, for instance, an increase in the copy number of genes encoding detoxification enzymes. nih.gov

Transcriptomics focuses on the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions. nih.gov This is particularly useful for studying NTSR mechanisms like enhanced metabolism, which is common for imazamethabenz resistance in wild oat. researchgate.netcdnsciencepub.com By comparing the gene expression profiles of resistant and susceptible plants after herbicide application, researchers can identify which detoxification genes—such as those for cytochrome P450 monooxygenases (CYP450s) or glutathione (B108866) S-transferases (GSTs)—are upregulated in the resistant biotype. nih.gov This provides direct evidence of the metabolic pathways involved in breaking down the herbicide before it reaches its target site. nih.gov

Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com While genomics and transcriptomics reveal the potential for resistance, proteomics confirms the functional outcomes by showing which proteins are actually being produced and at what levels. mdpi.com In herbicide resistance research, proteomics can identify the specific detoxification enzymes that are overexpressed in resistant plants, confirming the findings from transcriptomic analyses. nih.gov

Metabolomics involves the study of the complete set of small-molecule metabolites within an organism. mdpi.com This approach can directly trace the fate of the herbicide within the plant. For imazamethabenz, metabolomics can be used to compare the rate at which the parent methyl ester is converted to the phytotoxic acid form in resistant versus susceptible plants. researchgate.net It can also identify the specific breakdown products (metabolites) of the herbicide, providing a complete picture of the detoxification pathway. nih.gov

Integrating these multi-omics platforms allows for a holistic understanding of resistance. mdpi.comfrontiersin.org Genomic data can identify the underlying genetic basis, transcriptomics can show how gene expression responds to herbicide stress, proteomics can confirm the production of key enzymes, and metabolomics can track the biochemical consequences. nih.govmdpi.com This integrated approach is essential for unraveling complex NTSR mechanisms and developing more sustainable weed management strategies. nih.gov

Environmental Fate and Transport Dynamics

Soil Environmental Compartment Studies

The behavior of meta-imazamethabenz-methyl in the soil environment is a critical aspect of its environmental fate. The following subsections explore its persistence, sorption characteristics, mobility, and the formation of metabolites in soil.

The persistence of meta-imazamethabenz-methyl in soil is variable, influenced by microbial activity and soil characteristics. It is generally considered to be slightly persistent to non-persistent in soil due to degradation by soil microbes. publications.gc.ca However, literature reports on its half-life vary significantly, with some studies indicating moderate persistence of 25 to 36 days and others suggesting high persistence with a half-life of 105 to 155 days. scielo.br One estimate suggests a soil half-life of approximately 45 days. mtech.educolab.ws The dissipation of imidazolinone herbicides like imazamethabenz-methyl is primarily driven by biodegradation, with half-life values reported to range from 10 to 300 days depending on environmental conditions such as temperature. semanticscholar.org

The persistence of the herbicide is also linked to the soil's clay and organic matter content. mtech.edu In lowland soil conditions with no previous history of the herbicide's application, one study found no evidence of degradation. scielo.br This suggests that the presence of an adapted microbial population is crucial for its dissipation. scielo.br

The sorption and desorption processes of meta-imazamethabenz-methyl are fundamental to its bioavailability and mobility in soil. Studies show that its sorption behavior can be described by the Freundlich equation. ebi.ac.ukresearchgate.netscience.gov The kinetics of adsorption follow a two-step pattern, characterized by a rapid initial phase followed by a much slower adsorption process. ebi.ac.uk

Research has revealed isomer-specific sorption behavior. ebi.ac.uk In soils with a high content of smectite clays (B1170129) and low pH, the meta-isomer exhibits stronger sorption compared to the para-isomer. ebi.ac.uk This preferential adsorption is attributed to the stabilization of the protonated meta form through resonance. ebi.ac.uk Conversely, when sorbed to soil organic matter, there is no significant difference in the sorption between the two isomers. ebi.ac.uk The desorption process is marked by a significant hysteresis phenomenon, indicating that the adsorption is not easily reversible, which can impact the herbicide's availability in the soil solution. mtech.eduebi.ac.uk

Table 1: Freundlich Adsorption Parameters for meta-Imazamethabenz-methyl (m-IMBM) in Different Soils This interactive table provides Freundlich constants (Kf) and coefficients (1/n) for the meta isomer of imazamethabenz-methyl across various soil types, illustrating the sorption characteristics.

Soil Type pH Organic Carbon (%) Clay (%) Kf (µg^(1-1/n) mL^(1/n) g⁻¹) 1/n Source
Loam 4.6 1.8 19.0 3.51 0.85 ebi.ac.ukresearchgate.net
Clay Loam 6.5 1.2 35.0 0.53 0.91 ebi.ac.ukresearchgate.net

Soil pH and organic carbon content are the most critical factors governing the sorption and mobility of meta-imazamethabenz-methyl. ebi.ac.ukscience.govresearchgate.netacs.org Adsorption of the herbicide is positively correlated with the organic carbon content and negatively correlated with soil pH. acs.org The highest levels of sorption are observed in soils that have a low pH and a high content of organic carbon. ebi.ac.ukscience.govresearchgate.net

In alkaline soils, such as those with a pH of 7.4, imazamethabenz-methyl is expected to be weakly adsorbed and therefore highly mobile. mtech.edu The influence of pH is confirmed by studies on humic acids, the primary component of soil organic matter. The adsorption of the herbicide on humic acids increases significantly as the pH decreases. acs.org

Table 2: Effect of pH on Adsorption of Imazamethabenz-methyl (IMZM) by Humic Acid This interactive table shows the distribution coefficient (Kd) for the adsorption of imazamethabenz-methyl on humic acid at various pH levels, highlighting the strong influence of acidity.

pH Distribution Coefficient (Kd) Source
3.5 61.11 acs.org
4.6 25.21 acs.org

Due to its high water solubility and mobility, meta-imazamethabenz-methyl and its primary acid metabolite have the potential to leach through the soil profile and reach groundwater. publications.gc.ca The leaching potential for the meta-isomer has been classified as "Large". nj.gov Studies have detected imazamethabenz-methyl in groundwater samples, although typically at low concentrations. mt.govmt.gov

However, field evidence suggests that the parent compound may be retained within the top 15 cm of the soil after application. publications.gc.ca The actual transport of the herbicide to groundwater is a complex process controlled by several factors, including the hydraulic loading from irrigation, the persistence of the chemical in the soil, the hydraulic characteristics of the aquifer, and the extent of adsorption to clay particles and organic matter. mtech.educolab.ws

In the soil environment, meta-imazamethabenz-methyl undergoes hydrolysis to form its primary metabolite, the de-esterified imazamethabenz (B1671736) acid. publications.gc.camtech.edu This transformation occurs slowly in soils with a pH between 5 and 7, but proceeds rapidly under alkaline conditions. mtech.edu This acid metabolite is a known major transformation product in soil systems. publications.gc.caherts.ac.uk An analytical method exists for the simultaneous determination of the parent compound ( CL 222 ,293) and its acid metabolite ( CL 263 ,840) in soil. epa.gov While the formation of this metabolite is established, its complete environmental fate has not been fully characterized. publications.gc.ca Studies have shown that both the parent herbicide and its acid metabolite can persist in the soil for multiple years. mtech.edu

Table 3: Soil Residue Concentrations of Imazamethabenz-methyl and its Acid Metabolite This interactive table displays the concentration of the parent compound (Assert®) and its acid metabolite in soil samples taken in two consecutive years, indicating their persistence.

Analyte Year 2000 (µg/kg) Year 2001 (µg/kg) Source
Imazamethabenz-methyl 1.8 3.4 mtech.edu

Leaching Potential and Groundwater Transport Dynamics

Aquatic Environmental Compartment Studies

Information for this section was not available in the provided search results.

Hydrolysis Kinetics in Aqueous Solutions: pH and Isomer Effects

The hydrolysis of meta-imazamethabenz-methyl is a critical degradation pathway in aquatic environments. The rate of this process is highly dependent on the pH of the solution. Research indicates that the hydrolysis rate of imazamethabenz-methyl increases with rising pH. nsf.govacs.orgebi.ac.uknih.govebi.ac.ukcolab.ws This herbicide is the only one in the imidazolinone family that is notably susceptible to hydrolysis. nsf.govacs.orgebi.ac.uknih.govebi.ac.uk

Imazamethabenz-methyl exists as a mixture of two positional isomers: a meta- and a para-isomer. Studies have revealed that these isomers exhibit different hydrolysis rates. One study found that the para-isomer degrades more rapidly than the meta-isomer as the pH increases. nsf.govacs.orgebi.ac.uknih.govebi.ac.ukcolab.ws Conversely, another study reported that the chemical degradation, including hydrolysis, is faster for the meta-isomer than for the para-isomer. ebi.ac.uknih.gov The apparent kinetic order of hydrolysis is confirmed to be close to one with respect to hydroxide (B78521) ions for both isomers. nsf.gov

The persistence of imazamethabenz-methyl in water is described as non-persistent to moderately persistent in alkaline and acidic conditions, respectively. The primary product of hydrolysis is the corresponding carboxylic acid, known as imazamethabenz acid. ebi.ac.uk

Table 1: Effect of pH on the Hydrolysis of meta-Imazamethabenz-methyl Isomers

pH Relative Hydrolysis Rate Faster Degrading Isomer (Christiansen et al., 2015) Faster Degrading Isomer (Brigante et al., 2007)
Acidic Slower Not specified Not specified
Neutral Moderate Not specified Not specified
Alkaline Faster para-isomer meta-isomer

Photodegradation Pathways: Direct and Indirect Photolysis

Photodegradation is another significant process that contributes to the breakdown of meta-imazamethabenz-methyl in the environment. This process can occur through two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as hydroxyl radicals. ebi.ac.uknih.gov

The rate of photodegradation is influenced by the pH of the solution, with all photodegradation rate constants increasing with pH up to a plateau at approximately pH 5.2. nsf.govacs.orgebi.ac.uknih.govebi.ac.uk The wavelength of the incident light also plays a crucial role; degradation is faster under 253.7 nm lamps compared to 310 nm lamps. nsf.govacs.orgebi.ac.uknih.govebi.ac.uk

Studies on the positional isomers have shown differing behaviors. One study indicated that direct photochemical degradation is faster for the meta-isomer than for the para-isomer. ebi.ac.uknih.gov However, for indirect photochemical degradation involving hydroxyl radicals, there was no significant difference observed between the two isomers. ebi.ac.uknih.gov

Influence of Natural Organic Matter on Photodegradation

Natural organic matter (NOM), such as humic substances derived from the decomposition of plant and animal material, is ubiquitous in natural waters and can significantly affect the photodegradation of pesticides. nsf.govacs.orgnih.gov Research has shown that the presence of NOM decreases the rate of photodegradation of imazamethabenz-methyl. nsf.govacs.orgnih.gov

This inhibitory effect is primarily attributed to light screening, where the NOM absorbs a portion of the incoming solar radiation, thereby reducing the amount of light available to be absorbed by the herbicide molecules for direct photolysis. nsf.govacs.orgnih.gov

Table 2: Factors Influencing Photodegradation of meta-Imazamethabenz-methyl

Factor Influence on Photodegradation Rate Mechanism
Increasing pH (up to 5.2) Increase Not specified
Shorter Wavelength Light (253.7 nm vs. 310 nm) Increase Higher energy photons
Natural Organic Matter (NOM) Decrease Light screening effect

Metabolite Identification and Degradation Pathway Elucidation in Water

The breakdown of meta-imazamethabenz-methyl through hydrolysis and photolysis leads to the formation of several transformation products. The primary metabolite resulting from hydrolysis is the corresponding carboxylic acid, referred to as imazamethabenz acid or CL 263 ,840. ebi.ac.ukepa.gov

More detailed studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) have been conducted to tentatively identify other degradation products and propose a degradation pathway. ebi.ac.uknih.gov While specific structures of all photoproducts for meta-imazamethabenz-methyl are not extensively detailed in the provided search results, the research by Brigante et al. (2007) proposed a degradation pathway following the identification of breakdown products. ebi.ac.uknih.gov It is known that several major transformation products would be present in aquatic systems, though their individual environmental fates have not been fully characterized.

Table 3: Identified Degradation Products of meta-Imazamethabenz-methyl in Water

Degradation Process Primary Metabolite Other Potential Products
Hydrolysis Imazamethabenz acid Not specified
Photodegradation Further breakdown products Tentatively identified via LC-MS, NMR, IR

Advanced Analytical Methodologies and Isomer Separation in Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of imazamethabenz-methyl. These methods allow for the separation, identification, and quantification of the herbicide and its related compounds.

High-performance liquid chromatography is a fundamental technique for resolving the positional isomers of imazamethabenz-methyl (meta and para). The separation is typically achieved on reverse-phase columns, such as C8 and C18, by optimizing the mobile phase composition. For instance, a C8 column using an isocratic mobile phase containing methanol (B129727), 2-propanol, or acetonitrile (B52724) with acetic acid has been shown to successfully separate the meta and para isomers to baseline. uma.es In this system, the meta-imazamethabenz-methyl isomer elutes before the para isomer. uma.es However, when the mobile phase is altered to an ammonium (B1175870) acetate (B1210297) buffer at pH 4.00, the elution order is reversed on both C8 and C18 columns. uma.es

Another effective HPLC method for analyzing imazamethabenz-methyl in soil extracts utilizes a C18 reverse-phase column with a mobile phase of acetonitrile and water (40:60 v/v) and UV detection at 210 nm. researchgate.net A more complex mobile phase consisting of acetonitrile, deionized water, acetic acid, and triethylamine (B128534) has also been reported for the quantitation of imazamethabenz-methyl and its acid metabolite in soil. epa.govepa.gov Research on the photodegradation of imazamethabenz-methyl employed an HPLC method with a C18 column and a mobile phase of 30% acetonitrile and 70% aqueous phosphoric acid buffer (pH ~3), achieving a resolution of 1.8 between the two isomers. nsf.gov

Table 1: HPLC Conditions for Isomer Separation of Imazamethabenz-methyl

Column Type Mobile Phase Elution Order Detection Reference
C8 Acetonitrile/Methanol/2-Propanol with Acetic Acid meta then para UV uma.es
C8 / C18 Acetonitrile/Methanol/2-Propanol with NH4Ac-HAc (pH 4.00) para then meta UV uma.es
C18 Acetonitrile:Water (40:60) Not specified UV (210 nm) researchgate.net
C18 30% ACN and 70% aqueous 1.7 mF phosphoric acid buffer (pH ~3) meta then para UV nsf.gov

Imazamethabenz-methyl is a chiral compound, existing as a mixture of enantiomers for both the meta and para isomers. uma.es Direct chiral HPLC is a sophisticated technique that enables the simultaneous separation of all four isomers. A notable method employs a protein-based chiral stationary phase, specifically an alpha-1-acid glycoprotein (B1211001) (AGP) column. uma.esresearchgate.netresearchgate.net

Optimal separation of the four enantiomers has been achieved using a mobile phase of acetonitrile and 60 mM ammonium acetate-acetic acid buffer (3:97 v/v) at a flow rate of 0.9 mL/min and a temperature of 24°C, with detection at 247 nm. uma.esresearchgate.net This method yielded a resolution of up to 1.3 for the four enantiomers. uma.esresearchgate.net The elution order was determined using circular dichroism. uma.es This direct chiral HPLC approach is valuable for determining the ratio of para to meta isomers and their respective enantiomers in formulated products. uma.es

Table 2: Optimized Conditions for Direct Chiral HPLC Separation of Imazamethabenz-methyl Enantiomers

Parameter Condition Reference
Column Protein Chiral AGP™ uma.esresearchgate.net
Mobile Phase Acetonitrile / 60 mM NH4Ac-HAc (3/97) uma.esresearchgate.net
Flow Rate 0.9 mL/min uma.esresearchgate.net
Temperature 24 °C uma.esresearchgate.net
Detection UV at 247 nm uma.esresearchgate.net
Resolution (Rs) Up to 1.3 uma.esresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of imazamethabenz-methyl and its metabolites in complex matrices. These techniques offer high sensitivity and selectivity.

An analytical method for determining residues of imazamethabenz-methyl and its primary acid metabolite ( CL 263 ,840) in soil has been established using HPLC with UV detection, but modifications for LC/MS analysis have also been noted. mtech.edu In LC-MS/MS analysis, specific precursor and product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) mode, which provides excellent specificity. For imazamethabenz-methyl in positive ionization mode, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 289.15. thermofisher.comnih.gov A multi-residue method developed for over 400 pesticides in wine using a triple quadrupole mass spectrometer identified several product ions for imazamethabenz-methyl, including those at m/z 143.899, 161.000, and 228.982. thermofisher.com

Direct Chiral HPLC for Enantiomer Separation of meta-Imazamethabenz (B1251873) methyl

Sample Preparation and Extraction Methodologies from Environmental Matrices

The effective extraction of imazamethabenz-methyl from environmental samples like soil and water is a critical prerequisite for accurate analysis. The choice of extraction method depends on the matrix and the physicochemical properties of the herbicide.

For soil samples, several procedures have been compared, including extraction with various organic solvents, water at different pH levels, and supercritical fluid extraction (SFE). researchgate.netresearchgate.net Methanol, water at a pH of 11, and methanol-modified supercritical CO2 were found to be the most suitable methods, yielding recoveries of nearly 90% for sample sizes of 2 grams and fortification levels of 6 mg/kg. researchgate.netresearchgate.net

A comprehensive method detailed by the U.S. Environmental Protection Agency involves a sequential extraction of soil. epa.govepa.gov Residues are first extracted with acidic methanol, followed by a second extraction with aqueous sodium hydroxide (B78521). epa.govepa.gov The combined extracts then undergo a cleanup procedure using solid-phase extraction (SPE) with a C18 reverse-phase cartridge followed by a strong cation exchange (SCX) cartridge. epa.govepa.gov The final eluate is partitioned with methylene (B1212753) chloride, which is then evaporated, and the residue is redissolved for HPLC analysis. epa.govepa.gov

For water samples, off-line solid-phase extraction using a Carbograph-1 cartridge has been successfully used to enrich imidazolinone herbicides, including imazamethabenz-methyl, from groundwater, lake water, and river water. nih.gov

Immunoassay Development for Environmental Monitoring of Imidazolinone Herbicides

Immunoassays offer a rapid and cost-effective screening alternative to traditional chromatographic methods for monitoring herbicides in the environment. These methods are based on the specific binding of an antibody to the target analyte.

Research has led to the development of monoclonal antibodies (MAbs) and enzyme immunoassays (EIAs) for a range of imidazolinone herbicides. acs.org By synthesizing haptens that structurally mimic imazethapyr (B50286), scientists have produced MAbs capable of detecting several compounds from this class. acs.org These immunoassays can detect imazapyr (B1671738) and imazamethabenz-methyl in the 300–500 ng/mL (parts per billion) range. acs.org Some of the developed MAbs have shown stability in solutions containing organic solvents like methanol and acetonitrile, enhancing their utility in analyzing environmental extracts. acs.org Furthermore, some of these antibodies exhibited specificity for the S isomers of the herbicides, demonstrating the potential for chiral-selective immunoassays. acs.org

Ecological Interactions and Environmental Biotransformation Processes

Microbial Degradation in Soil and Aquatic Systems

The environmental fate of meta-imazamethabenz-methyl is significantly influenced by microbial activity in both terrestrial and aquatic environments. The biotransformation of this herbicide is a key process in its dissipation from soil and water systems.

Role of Soil Microorganisms in Imazamethabenz-methyl Biotransformation

The primary mechanism for the degradation of imazamethabenz-methyl in the environment is through microbial action. scielo.brscielo.br Soil microorganisms utilize the herbicide as a substrate, leading to its breakdown. publications.gc.ca This biological degradation results in imazamethabenz-methyl being slightly to non-persistent in soil environments. publications.gc.ca The process is considered a biotransformation, where the parent compound is converted into other substances. The major degradation product formed during this process is imazamethabenz-methyl acid. publications.gc.cawindows.net

Field evidence indicates that imazamethabenz-methyl generally remains within the top 15 cm of the soil after application. publications.gc.ca The persistence of the herbicide is closely linked to the level of microbial activity in the soil; maximizing this activity can enhance the rate of degradation. mtech.edu Studies have shown that aerobic soil conditions are more favorable for its biotransformation. windows.net

Cross-Degradation Phenomena with Structurally Related Herbicides

A notable phenomenon in the biodegradation of imazamethabenz-methyl is cross-degradation. This occurs when the degradation of one compound is accelerated by the prior application of other structurally related molecules. scielo.br Research has demonstrated that soil pre-treated with a mixture of the herbicides imazethapyr (B50286) and imazapic (B1663560), which belong to the same imidazolinone chemical family, shows an increased rate of imazamethabenz (B1671736) degradation. scielo.brscielo.br This suggests that the microbial populations adapted to degrade imazethapyr and imazapic are also effective in breaking down imazamethabenz-methyl due to their molecular similarities. scielo.br

Table 1: Structurally Related Imidazolinone Herbicides

Herbicide Chemical Family
Imazamethabenz Imidazolinone
Imazamox Imidazolinone
Imazapic Imidazolinone
Imazapyr (B1671738) Imidazolinone
Imazaquin Imidazolinone
Imazethapyr Imidazolinone

Source: regulations.govherts.ac.uk

Environmental Factors Influencing Microbial Biodegradation Rates

Several environmental factors significantly affect the rate at which imazamethabenz-methyl is biodegraded by microbial communities. bioone.org These factors influence both the microbial populations and the chemical availability of the herbicide.

Hydrolysis, a chemical degradation process that can occur alongside microbial degradation, is highly dependent on pH. The process is slow in acidic to neutral conditions (pH 5-7) but occurs rapidly in alkaline conditions (pH 9). windows.netmtech.edu The rate of hydrolysis for the ester group of imazamethabenz-methyl increases with rising pH. nsf.gov

Key environmental factors include:

Temperature and Moisture: Biotransformation in soil is more rapid in warm, moist conditions compared to cold, wet environments. windows.net Both low and excessive soil moisture can be detrimental to herbicide degradation. scielo.brscielo.br

Soil Composition: The persistence of imazamethabenz-methyl is related to the clay and organic matter content of the soil. mtech.edu Lowering the soil pH can enhance the sorption (binding) of the herbicide to soil particles. mtech.edu

Aerobic vs. Anaerobic Conditions: Optimal degradation of imazamethabenz-methyl occurs under aerobic (oxygen-present) conditions. scielo.brscielo.br

Irrigation: The degradation rate of the herbicide has been shown to increase with higher irrigation rates, likely due to the influence on soil moisture and microbial activity. cambridge.org

Table 2: Influence of Environmental Factors on Imazamethabenz-methyl Degradation

Factor Condition Effect on Degradation Rate Source(s)
pH Alkaline (e.g., pH 9) Increased rate of hydrolysis windows.netmtech.edu
Acidic to Neutral (e.g., pH 5-7) Slow rate of hydrolysis mtech.edu
Temperature Warm More rapid biotransformation windows.net
Cold Slower biotransformation windows.net
Soil Moisture Moist / Optimal More rapid biotransformation scielo.brscielo.brwindows.net
Low or Excessive Detrimental to degradation scielo.brscielo.br
Soil Type High Clay & Organic Matter Increased persistence mtech.edu

| Oxygen | Aerobic | Optimal degradation | scielo.brscielo.br |

Interactions with Non-Target Flora and Fauna in Environmental Systems

When introduced into the environment, imazamethabenz-methyl has the potential to interact with organisms other than its intended weed targets.

Effects on Aquatic Plant Physiology and Growth

Imazamethabenz-methyl and other imidazolinone herbicides pose a potential risk to non-target terrestrial and aquatic plants. publications.gc.caregulations.gov Exposure, which can occur through spray drift or runoff, can adversely affect sensitive plant species. publications.gc.ca The herbicidal mode of action for imidazolinones involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of essential branched-chain amino acids in plants. regulations.govherts.ac.uk

Effects on non-target plants can include:

Chlorosis (yellowing of leaves)

Necrosis (tissue death)

Stunting of growth nsf.gov

Studies on related imidazolinone herbicides provide insight into the potential toxicity to aquatic plants. For instance, the aquatic plant duckweed (Lemna gibba) has been identified as being highly sensitive to imazapic. regulations.gov While potato crops have shown an ability to recover from mild carryover injury from imazamethabenz without significant yield loss, some foliar injury has been observed, suggesting high sensitivity to the compound. cambridge.org

Table 3: Toxicity of Related Imidazolinone Herbicides to Aquatic Plants

Herbicide Species Endpoint Value Source
Imazapic Duckweed (Lemna gibba) IC50 6.22 ppb regulations.gov
Imazapic Duckweed (Lemna gibba) NOAEC 2.58 ppb regulations.gov
Imazamox Duckweed (Lemna gibba) 14-day EC50 0.011 mg/L mass.gov
Imazamox Duckweed (Lemna gibba) 14-day NOEC 0.0045 mg/L mass.gov

Broader Ecological Impact in Terrestrial and Aquatic Environments

A significant environmental consideration is the mobility of imazamethabenz-methyl and its primary breakdown product, imazamethabenz-methyl acid. Both compounds are mobile in soil and have high water solubility, giving them the potential to leach into groundwater. publications.gc.ca However, field studies have generally not shown significant leaching, with the parent compound tending to remain in the upper soil layer. publications.gc.cawindows.net Runoff from treated fields can introduce residues into ponds and rivers, but monitoring has shown these concentrations to be below levels of concern for aquatic life. publications.gc.ca The potential for bioaccumulation of imazamethabenz-methyl is considered negligible. windows.net

Compound Glossary

Table 4: Chemical Compounds Mentioned in the Article

Compound Name
meta-Imazamethabenz (B1251873) methyl
Imazamethabenz-methyl
Imazamethabenz
Imazamethabenz acid
Imazamethabenz-methyl acid
Imazamox
Imazapic
Imazapyr
Imazaquin
Imazethapyr
Carbofuran
Atrazine
Metsulfuron-methyl
Triasulfuron
MCPA
Terbuthylazine
Diquat
Acifluorfen
Glyphosate
Mecoprop
Alachlor
Penoxsulam
Chlorpyrifos
Chloramphenicol
Cycloheximide

Bioremediation and Phytoremediation Potential

Microbial Strategies for Imazamethabenz-methyl Bioremediation

Microbial degradation is a primary mechanism for the dissipation of imazamethabenz-methyl in the environment. researchgate.netscielo.br Bioremediation leverages this natural process by employing specific microorganisms or microbial consortia to break down the herbicide into less toxic substances. bwise.kr The effectiveness of this strategy depends on factors such as the presence of competent microbes, soil moisture, and aerobic conditions, which are optimal for the degradation of most imidazolinone herbicides. scielo.br

Research has focused on isolating and identifying bacterial strains with the ability to degrade imidazolinones. A function-targeted chemotactic screening pipeline, utilizing a microfluidic SlipChip, successfully identified several bacterial species capable of breaking down a variety of imidazolinones, including imazamethabenz-methyl. cas.cn This method revealed that consortia of bacteria often exhibit higher degradation efficiency than individual strains. cas.cn For instance, a chemotaxis consortium demonstrated a degradation efficiency of over 60% for imazamethabenz-methyl. cas.cn Among the isolated strains, Microbacterium oxydans showed the highest degradation efficiency for this specific compound. cas.cn

The table below details the degradation efficiencies of several bacterial strains for imazamethabenz-methyl.

Table 1: Bacterial Degradation of Imazamethabenz-methyl

Microbial Strain/Consortium Degradation Efficiency (%) Reference
Microbacterium oxydans 62.0% cas.cn
Ochrobactrum anthropi >50% cas.cn
Pseudomonas umsongensis >50% cas.cn
Stenotrophomonas maltophilia >50% cas.cn
Enrichment Consortium 61.9% cas.cn

While specific studies on fungal degradation of imazamethabenz-methyl are limited, fungi are recognized as potent bioremediation agents for other pesticides. vliz.be Fungal species from genera such as Aspergillus, Penicillium, and Trichoderma produce powerful extracellular enzymes like laccases and peroxidases that can break down complex organic pollutants. vliz.beijraset.com This suggests a potential, yet largely unexplored, role for mycoremediation in addressing imazamethabenz-methyl contamination.

Plant-Based Remediation Approaches for Environmental Contamination

Phytoremediation is an ecological technology that uses plants to clean up contaminated environments. d-nb.info For imazamethabenz-methyl, plant-based approaches can involve several mechanisms. The herbicide is absorbed through both the roots and leaves of plants. herts.ac.uk Its high lipophilicity (tendency to dissolve in fats or lipids) enhances its uptake through foliage, although its mobility within the plant's phloem system may be limited. taylorfrancis.com

A key mechanism in the phytoremediation of imidazolinone herbicides is phytostimulation, also known as rhizodegradation. scielo.brresearchgate.net This process involves the plant releasing natural substances (exudates) from its roots into the surrounding soil, or rhizosphere. scielo.br These exudates stimulate the growth and activity of soil microorganisms that are capable of degrading the herbicide. researchgate.nettandfonline.com This symbiotic relationship between the plant and microbes significantly enhances the breakdown of the contaminant in the soil.

Several plant species, particularly legumes, have demonstrated high potential for the phytostimulation and remediation of soils contaminated with imidazolinone herbicides. tandfonline.com Studies have shown that cultivating certain plants can lead to a dramatic reduction in herbicide concentrations. For example, the cultivation of birdsfoot trefoil (Lotus corniculatus) followed by white clover (Trifolium repens) resulted in a 94–97% reduction in imidazolinone concentrations compared to uncultivated soil. mdpi.com

The table below summarizes plant species that have shown potential for remediating imidazolinone-contaminated soils.

Table 2: Plant Species with Phytoremediation Potential for Imidazolinone Herbicides

Plant Species Common Name Family Noted Effect/Mechanism Reference
Vicia sativa Vetch Fabaceae Increases microbial activity in the rhizosphere; high capacity for phytostimulation. researchgate.nettandfonline.commdpi.com
Lotus corniculatus Birdsfoot Trefoil Fabaceae High capacity for phytostimulation, especially in consortium with T. repens. researchgate.nettandfonline.commdpi.comcabidigitallibrary.org
Trifolium repens White Clover Fabaceae High capacity for phytostimulation, especially in consortium with L. corniculatus. researchgate.nettandfonline.commdpi.comcabidigitallibrary.org
Canavalia ensiformis Jack Bean Fabaceae Promotes soil microbial activity, leading to high biodegradation rates. tandfonline.commdpi.com
Glycine max Soybean Fabaceae Promotes soil microbial activity, leading to high biodegradation rates. tandfonline.commdpi.com
Lolium multiflorum Ryegrass Poaceae Potential for phytoremediation of imidazolinones. scielo.brtandfonline.comcabidigitallibrary.org

Future Research Directions and Methodological Innovations in Meta Imazamethabenz Methyl Studies

Integrated Omics Approaches for Comprehensive Understanding of Environmental and Biological Fates

Future research on meta-imazamethabenz (B1251873) methyl will increasingly rely on integrated "omics" approaches to unravel its complex interactions within biological systems and the environment. These methodologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular responses of organisms to chemical exposure. By combining these techniques, scientists can move beyond studying isolated endpoints and instead map the entire cascade of events from gene expression to metabolic output. nih.govaua.gr

For instance, transcriptomics (RNA-seq) can identify which genes are activated or suppressed in non-target plants or soil microbes upon exposure to meta-imazamethabenz methyl. This can reveal the specific biochemical pathways being disrupted. Complementary metabolomics analysis (using techniques like GC-MS or LC-MS) can then identify and quantify the resulting changes in small-molecule metabolites, providing a direct functional readout of the toxicological impact. aua.grresearchgate.net This integrated approach has been proposed for other herbicides to elucidate sublethal effects and has shown promise in evaluating the metabolic consequences of other compounds in agricultural settings. researchgate.net

The application of these omics techniques can help to:

Identify novel biomarkers of exposure and effect: Changes in specific transcripts, proteins, or metabolites can serve as sensitive indicators of this compound contamination.

Elucidate mechanisms of toxicity: By linking changes across different omics layers, researchers can build a comprehensive picture of how this compound exerts its effects at a molecular level. aua.gr

Understand biodegradation pathways: Metagenomics can be used to identify the genes and microorganisms responsible for breaking down this compound in the soil. nih.govnih.gov This knowledge is crucial for developing effective bioremediation strategies. nih.gov

The integration of multi-omics datasets requires sophisticated bioinformatics and systems biology approaches to analyze the large and complex data generated. aua.gr These analyses can help to construct metabolic models and predict the broader ecological consequences of this compound use.

Advanced Modeling of Environmental Fate and Transport

Predicting the environmental journey of this compound is critical for assessing its potential risks. Advanced mathematical models are becoming increasingly important tools for simulating its fate and transport in various environmental compartments, including soil, water, and air. epa.gov These models integrate key chemical properties of this compound with environmental parameters to forecast its distribution and persistence. epa.gov

Key parameters that influence the environmental fate of this compound and are used in these models include:

Soil sorption: The tendency of the herbicide to bind to soil particles, which affects its mobility. science.gov

Degradation rates: The speed at which it is broken down by microbes or chemical processes like hydrolysis and photolysis. mdpi.comnsf.gov

Leaching potential: The likelihood of the herbicide moving through the soil profile and potentially contaminating groundwater. publications.gc.ca

Several factors can influence these parameters, including soil type, pH, organic matter content, moisture, and temperature. mdpi.comresearchgate.net For example, the degradation of imidazolinone herbicides, the chemical class to which this compound belongs, is primarily driven by microbial activity, which is highly dependent on environmental conditions. mdpi.comresearchgate.net

Advanced models, such as the fate, transport, and ecological exposure module (TRIM.FaTE), can simulate the complex interplay of these factors to provide a more accurate picture of the herbicide's environmental behavior. epa.gov These models can be used to:

Estimate environmental concentrations in different scenarios.

Identify areas at high risk of contamination.

Evaluate the effectiveness of different management strategies in mitigating environmental exposure.

Future research will focus on refining these models by incorporating more detailed data on the environmental conditions that influence the degradation and transport of this compound. researchgate.net This includes understanding the differential behavior of its meta and para isomers, as they may have different degradation rates and toxicities. researchgate.net

Development of Novel Bioremediation Strategies

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up areas contaminated with herbicides like this compound. nih.govresearchgate.net This process relies on the ability of microorganisms, such as bacteria and fungi, to break down harmful chemicals into less toxic substances. researchgate.net The primary mechanism for the dissipation of imidazolinone herbicides in the soil is biodegradation. mdpi.com

Recent advancements in biotechnology and microbiology are paving the way for more effective bioremediation strategies:

Microbial Consortia: The use of a combination of different microbial species, or consortia, can be more effective than single strains in degrading complex pollutants. nih.govcas.cn For instance, a chemotaxis consortium has been shown to be more efficient at degrading imidazolinones than an enrichment consortium. cas.cn

Genetically Engineered Microorganisms: Genetic engineering can be used to enhance the degradative capabilities of microorganisms. researchgate.net This could involve introducing genes that code for specific enzymes capable of breaking down this compound. nih.gov

Microbial Fuel Cells (MFCs): This innovative technology uses microorganisms to break down organic pollutants while simultaneously generating electricity. nih.govijnrd.org MFCs offer a sustainable approach to remediation and can be applied in various environmental settings. ijnrd.org

Nano-bioremediation: This approach utilizes nanoparticles to enhance the bioremediation process. ijnrd.org For example, nano-encapsulated enzymes can be used to break down complex organic compounds, making them more accessible to microbial degradation. ijnrd.org

The success of bioremediation depends on several factors, including the availability of the herbicide to the microorganisms, which is influenced by soil properties like pH and organic matter content. mdpi.com Strategies to enhance bioavailability, such as adjusting soil pH, can improve the efficiency of bioremediation. researchgate.net

The table below summarizes some of the bacterial strains that have been identified with the potential to degrade imidazolinone herbicides.

Bacterial StrainHerbicide(s) DegradedDegradation EfficiencyReference
Ochrobactrum anthropiImazamethabenz-methyl and other imidazolinones>50% cas.cn
Microbacterium oxydansImazamethabenz-methyl and other imidazolinones62.0% cas.cn
Pseudomonas umsongensisImazamethabenz-methyl and other imidazolinones>50% cas.cn
Stenotrophomonas maltophiliaImazamethabenz-methyl and other imidazolinones>50% cas.cn

Future research will likely focus on optimizing these novel bioremediation techniques and identifying new microbial strains with enhanced degradative capabilities for this compound. dntb.gov.uaresearchgate.net

Long-Term Ecological Impact Assessments and Sustainable Management Strategies

A key component of long-term ecological impact assessment is understanding the persistence and mobility of the herbicide and its breakdown products in the environment. publications.gc.ca Although this compound is considered to be slightly to non-persistent in soil, its primary breakdown product, imazamethabenz-methyl acid, is mobile and has the potential to leach into groundwater. publications.gc.ca The long-term consequences of this potential contamination are not yet fully understood. publications.gc.ca

Spray Buffer Zones: Establishing untreated areas between treated fields and sensitive non-target areas, such as aquatic ecosystems, can help to reduce exposure from spray drift. publications.gc.ca

Cover Crops: Planting cover crops, such as ryegrass, during the off-season can help to remediate residual herbicide in the soil and reduce the risk of carryover to subsequent crops. mdpi.com

Crop Rotation: Rotating crops can help to break weed cycles and reduce the need for specific herbicides over time. mdpi.com

The Environmental Impact Quotient (EIQ) is a tool that can be used to estimate and compare the potential environmental and health impacts of different pesticides and pest management strategies. fao.org By considering factors such as toxicity, soil half-life, and leaching potential, the EIQ can help farmers make more informed decisions about pesticide use. fao.org

Future research should focus on long-term monitoring studies to better understand the ecological consequences of this compound use and to refine sustainable management practices that protect environmental quality while maintaining agricultural productivity.

Q & A

Q. What longitudinal study designs minimize bias in assessing this compound’s environmental fate over decadal scales?

  • Methodological Answer : Implement nested cohort designs with annual soil/water sampling. Use geospatial modeling (GIS) to account for land-use changes. Apply time-series analysis (ARIMA models) to predict leaching risks. Include cross-disciplinary teams to address climate variability and regulatory shifts .

Q. How should ethical considerations shape field trial designs for this compound in ecologically sensitive regions?

  • Methodological Answer : Adopt the Precautionary Principle: conduct small-scale pilot trials with real-time ecotoxicological monitoring. Engage stakeholders (farmers, ecologists) via participatory action research. Submit protocols to institutional biosafety committees (IBCs) for risk-benefit assessment. Publish negative results to avoid publication bias .

Data Management & Reproducibility

Q. What metadata standards are critical for sharing this compound research datasets?

  • Methodological Answer : Follow ISA-Tab format for experimental metadata (e.g., sample preparation, instrument parameters). Use controlled vocabularies (e.g., AGROVOC) for herbicide terminology. Archive raw data in repositories like Figshare or Zenodo with DOI assignment. Document version control and preprocessing steps (e.g., noise filtering in chromatograms) .

Q. How can researchers enhance reproducibility in this compound bioassay protocols?

  • Methodological Answer : Adopt open-source lab notebooks (e.g., LabArchives) for transparent protocol sharing. Include video supplements for technique demonstration (e.g., foliar application methods). Collaborate via platforms like Protocols.io to crowdsource protocol optimization. Validate inter-lab reproducibility through ring tests with blinded samples .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
meta-Imazamethabenz methyl
Reactant of Route 2
meta-Imazamethabenz methyl

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